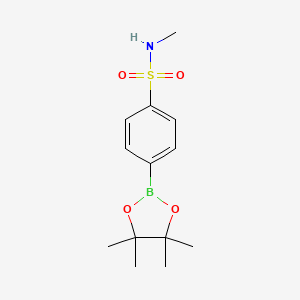

N-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)bencenosulfonamida

Descripción general

Descripción

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Aplicaciones Científicas De Investigación

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

Similar compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds in a synthetic chemistry context.

Mode of Action

The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, boronic esters are known to react with organic halides or triflates in the presence of a base and a palladium catalyst . The boronic ester group of the compound can form a complex with the palladium catalyst, facilitating the transmetallation step of the reaction .

Biochemical Pathways

Instead, it participates in chemical reactions that form new carbon-carbon bonds . The products of these reactions could potentially interact with biological systems, depending on their structure and properties.

Result of Action

The primary result of the action of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . The specific outcomes depend on the other reactants used in the reaction.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura reactions can be affected by the choice of solvent, the temperature, and the base used . Additionally, the compound’s stability could be affected by exposure to air or moisture.

Análisis Bioquímico

Biochemical Properties

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity .

Cellular Effects

The effects of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alter the expression of specific genes, thereby impacting the overall cellular response. Additionally, it can modulate signaling pathways, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can induce changes in gene expression, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can influence metabolic flux and the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in various biochemical processes .

Subcellular Localization

The subcellular localization of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its overall biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER typically involves the reaction of N-methylbenzenesulfonamide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts like palladium and copper. The reactions are typically carried out under controlled temperature and pressure to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

N-METHYL-4-BENZENESULFONAMIDEBORONIC ACID PINACOL ESTER is unique due to its combination of a sulfonamide group and a boron-containing dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Actividad Biológica

N-Methyl-4-benzenesulfonamide boronic acid pinacol ester (NMBP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20BNO4S

- Molecular Weight : 297.17 g/mol

- Appearance : Solid, white to brown to purple

- Melting Point : 63°C to 67°C

- Storage Conditions : Room temperature .

NMBP functions primarily as a boronic acid derivative, which allows it to interact with biological targets through reversible covalent bonding. This property is particularly significant in the context of enzyme inhibition and modulation of signaling pathways. Boronic acids are known to bind to diols in biological systems, which can affect the activity of various enzymes, including proteases and kinases .

Anticancer Properties

NMBP has been investigated for its potential anticancer properties. In vitro studies have shown that compounds containing boronic acid moieties can induce apoptosis in cancer cells by inhibiting proteasome activity. This leads to the accumulation of pro-apoptotic factors and the subsequent activation of apoptotic pathways. For instance, a study demonstrated that similar boronic acid derivatives inhibited the growth of various cancer cell lines, suggesting a promising avenue for further research into NMBP's effects on tumor growth and metastasis .

Antimicrobial Activity

Research has also indicated that NMBP exhibits antimicrobial properties. The sulfonamide group is known for its antibacterial effects, particularly against Gram-positive bacteria. Preliminary assays have shown that NMBP can inhibit bacterial growth, although further studies are needed to elucidate its spectrum of activity and mechanism against specific pathogens .

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized NMBP and evaluated its effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics. The study concluded that NMBP could be a lead compound for developing new anticancer agents targeting proteasome inhibition .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Proteasome inhibition |

| MDA-MB-231 | 6.8 | Apoptosis induction |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of NMBP against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 30 µg/mL for Staphylococcus aureus, indicating potential as a therapeutic agent against bacterial infections .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Propiedades

IUPAC Name |

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-6-8-11(9-7-10)20(16,17)15-5/h6-9,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGYHPYEQCQBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585944 | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-47-5 | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.